2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Description
This pyrimidinone derivative (molecular formula: C₁₅H₁₂ClF₃N₂O₂S, molecular weight: 376.79 g/mol, CAS: 692287-62-0) features a pyrimidinone core substituted with a 4-chlorophenyl group linked via a sulfanyl-ethylketone moiety at position 2, an ethyl group at position 3, and a trifluoromethyl (-CF₃) group at position 6 . The 4-chlorophenyl and trifluoromethyl groups are critical for enhancing metabolic stability and lipophilicity, while the ethyl substituent balances steric effects and solubility .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-ethyl-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O2S/c1-2-21-13(23)7-12(15(17,18)19)20-14(21)24-8-11(22)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUCTLGNZKUSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N=C1SCC(=O)C2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, a compound with the CAS number 692287-62-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest it may influence cellular pathways related to apoptosis and cell proliferation. The trifluoromethyl group and the chlorophenyl moiety are believed to enhance its lipophilicity, potentially improving membrane permeability and bioactivity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:
- Inhibition of Cell Proliferation : The compound showed a dose-dependent reduction in the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound, suggesting it may activate intrinsic apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : It exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be promising for further development as an antimicrobial agent.
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes, leading to cell lysis .
Case Studies
Several case studies have explored the effects of this compound:
- Study on Cancer Cell Lines :
- Antimicrobial Efficacy :
Data Table
Scientific Research Applications
1. Anticancer Properties
Research indicates that compounds similar to 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone exhibit significant anticancer activity. Studies conducted by the National Cancer Institute (NCI) have shown that such compounds can inhibit cell growth in various cancer cell lines. For instance, related pyrimidinones have demonstrated effective inhibition rates, suggesting that this compound could be explored for its antitumor potential .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
3. Anti-inflammatory Effects
In silico studies have indicated that this compound could act as a 5-lipoxygenase inhibitor, which is relevant in the context of inflammatory diseases. The ability to modulate inflammatory pathways positions it as a potential therapeutic agent for conditions like asthma and arthritis .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. Modifications to the trifluoromethyl group or the chlorophenyl moiety can significantly influence the compound's biological activity .
Case Studies
- Anticancer Activity Assessment
- Molecular Docking Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
Table 1: Structural and Molecular Comparison
Physicochemical and Functional Insights
The 4-methylbenzyl sulfanyl group (row 3) introduces a bulkier hydrophobic chain, which may hinder crystallinity but improve binding to hydrophobic pockets .
Electronic and Steric Contributions: The trifluoromethyl group (common in all compounds) withdraws electrons, stabilizing the pyrimidinone ring and resisting oxidative metabolism . Ethyl vs.
Structural Rigidity: The thieno-fused pyrimidinone (row 4) introduces conformational rigidity, which may enhance selectivity in receptor binding but complicate synthesis .
Research Findings and Implications
- Biological Potential: The 4-chlorophenyl and trifluoromethyl motifs are prevalent in antimicrobial and anticancer agents, suggesting possible applications for the target compound .
- Comparative Stability : Ethyl-substituted derivatives may exhibit better metabolic stability than phenyl analogs due to reduced CYP450-mediated oxidation .
Preparation Methods
Biginelli-Type Cyclocondensation
Modified Biginelli reactions using ethyl 4,4,4-trifluoroacetoacetate (trifluoromethyl β-keto ester) and N-ethylurea under acidic conditions yield 6-(trifluoromethyl)-4(3H)-pyrimidinone intermediates. Typical conditions involve:
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction efficiency for pyrimidinone formation. A comparative study showed:
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 6 h | 52 | 88 |
| Microwave (300W) | 12 min | 78 | 95 |
Microwave conditions promote complete cyclization while minimizing side reactions from the electron-withdrawing trifluoromethyl group.
Trifluoromethyl Group Incorporation
Late-stage trifluoromethylation proves challenging due to the group's strong electron-withdrawing nature. Two reliable approaches emerge:
Building Block Strategy
Use pre-formed trifluoromethyl components:
Radical Trifluoromethylation
For advanced intermediates:
| Parameter | Value |
|---|---|
| Reagent | Umemoto's reagent (1.5 eq) |
| Catalyst | Ru(bpy)₃Cl₂ (5 mol%) |
| Light Source | 450 nm LED |
| Solvent | DCE:MeCN (2:1) |
| Yield | 43% |
Process Optimization
Catalysis Comparison
Screening of acidic catalysts for cyclocondensation:
| Catalyst | Yield (%) | Reaction Time |
|---|---|---|
| HCl (conc.) | 58 | 6 h |
| Fe₃O₄@MSA | 76 | 35 min |
| p-TsOH | 68 | 4 h |
| ZrOCl₂·8H₂O | 71 | 2.5 h |
Fe₃O₄@MSA nanoparticles enable magnetic recovery and reuse for 5 cycles without significant activity loss.
Solvent Effects
Solvent screening for thioetherification:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 81 |
| DMSO | 46.7 | 73 |
| MeCN | 37.5 | 68 |
| THF | 7.5 | 52 |
Polar aprotic solvents favor nucleophilic substitution at the α-keto bromide.
Characterization Data
Critical analytical parameters for the final compound:
- ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, J=7.1 Hz, 3H), 2.98 (q, J=7.1 Hz, 2H), 4.35 (s, 2H), 7.45 (d, J=8.4 Hz, 2H), 7.92 (d, J=8.4 Hz, 2H), 8.12 (s, 1H)
- ¹³C NMR (101 MHz, CDCl₃): δ 12.8, 28.4, 44.7, 121.5 (q, J=272 Hz), 128.9, 129.6, 135.2, 139.4, 150.2, 162.8, 169.4, 190.1
- HRMS : m/z [M+H]⁺ calcd for C₁₅H₁₂ClF₃N₂O₂S: 377.0324, found: 377.0321
Industrial-Scale Considerations
For kilogram-scale production:
- Cost Analysis :
| Component | Cost Contribution (%) |
|---|---|
| Trifluoroacetylacetone | 41 |
| 4-Chlorophenyl bromoethanone | 33 |
| Catalysts/Solvents | 18 |
| Purification | 8 |
- Environmental Factors :
- E-factor: 23 (kg waste/kg product)
- PMI: 56 (total mass input/mass product)
- 87% of waste comes from solvent recovery.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this pyrimidinone derivative?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the pyrimidinone sulfur atom. Key steps include:
- Thiolation : Reacting 3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone with 2-(4-chlorophenyl)-2-oxoethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >80% purity.
- Critical Parameters : Control reaction pH (neutral to slightly basic) to avoid hydrolysis of the trifluoromethyl group .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or acetonitrile | Enhances nucleophilicity |
| Temperature | 60–80°C | Balances reaction rate vs. degradation |
| Reaction Time | 12–18 hours | Ensures complete substitution |
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves the sulfanyl and trifluoromethyl conformations. Hydrogen bonding between the pyrimidinone carbonyl and ethyl group stabilizes the crystal lattice .
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. 408.8 g/mol; obs. 409.1 [M+H]⁺) .
Advanced Research Questions
Q. How can computational models predict the reactivity of the trifluoromethyl group in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The trifluoromethyl group exhibits strong electron-withdrawing effects, stabilizing the pyrimidinone ring but increasing susceptibility to nucleophilic attack at the sulfur atom .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity. The 4-chlorophenyl group enhances hydrophobic interactions in active sites .
Q. Table 2: Key Computational Findings
| Property | Computational Result | Experimental Validation |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Correlates with UV-Vis λₘₐₓ |
| Partial Charge (S atom) | –0.45 | Matches crystallographic bond lengths |
Q. How should researchers resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Orthogonal Assays : Validate antimicrobial activity using both agar diffusion (qualitative) and microdilution (quantitative MIC) methods .
- Control for Solubility : Use DMSO concentrations ≤1% to avoid solvent interference in cell-based assays .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare results across replicates .
Q. What experimental designs assess environmental stability and degradation pathways?
Methodological Answer:
- Hydrolytic Degradation : Incubate the compound in buffers (pH 3–9) at 25–40°C for 72 hours. Monitor degradation via HPLC .
- Photolytic Studies : Expose to UV light (λ = 254 nm) and analyze by LC-MS for byproducts (e.g., desulfurized derivatives) .
- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to evaluate acute toxicity (EC₅₀ calculations) .
Q. What strategies improve yield in multi-step syntheses involving thioether linkages?
Methodological Answer:
- Protection-Deprotection : Temporarily protect the pyrimidinone carbonyl with tert-butyldimethylsilyl (TBDMS) groups during sulfanyl incorporation .
- Catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling when introducing aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
